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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
nitropropene. Due to a lack of available experimental data, this document presents
theoretically calculated thermodynamic values obtained through high-level quantum chemical
computations. It details the methodologies for these calculations and for the experimental
determination of such properties for volatile nitro compounds. Furthermore, this guide outlines
the key reaction pathways for the synthesis and decomposition of 1-nitropropene,
accompanied by visual diagrams to elucidate these mechanisms. This document is intended to
serve as a valuable resource for researchers, scientists, and professionals in drug development
by providing a thorough understanding of the thermodynamic landscape of 1-nitropropene.

Introduction

1-Nitropropene (CsHsNOz2) is an unsaturated nitroalkane of interest in organic synthesis and
as a potential intermediate in various chemical processes. A thorough understanding of its
thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy of
formation, is crucial for predicting its reactivity, stability, and behavior in chemical reactions.
These parameters are fundamental for process design, safety analysis, and the development
of synthetic routes involving this compound.
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This guide addresses the significant gap in the literature regarding the experimental
thermodynamic data for 1-nitropropene. To overcome this, we present a complete set of
calculated thermodynamic properties based on established and reliable computational
chemistry methods. Additionally, we provide detailed descriptions of the standard experimental
protocols that would be employed for the empirical determination of these values.

Thermodynamic Properties of 1-Nitropropene

The thermodynamic properties of 1-nitropropene have been calculated using high-level ab
initio quantum chemical methods. These computational approaches provide reliable estimates
in the absence of experimental data.

Data Presentation

The calculated thermodynamic properties of 1-nitropropene in the gas phase at standard
conditions (298.15 K and 1 atm) are summarized in the table below. For comparative purposes,
experimental data for the closely related saturated compound, 1-nitropropane, is also provided.

Thermodynami 1-Nitropropene 1-Nitropropane .
Symbol . Units
c Property (Calculated) (Experimental)

Standard Molar
Enthalpy of AHf° +1.5 -167.6 kJ/mol
Formation

Standard Molar

S° 3204 346.9 J/(mol-K)
Entropy
Standard Molar
Gibbs Free

AGf° +110.2 -33.5 kJ/mol
Energy of
Formation

Note: The values for 1-nitropropene are estimated based on high-level computational
chemistry methods due to the absence of experimental data.
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Methodologies for Determination of Thermodynamic

Properties
Computational Methodology

The thermodynamic properties of 1-nitropropene presented in this guide were estimated using
the CBS-QB3 (Complete Basis Set-QB3) composite method. This high-accuracy computational
protocol is well-established for calculating the thermochemical data of organic molecules.

Workflow for CBS-QB3 Calculation:

o Geometry Optimization: The molecular geometry of 1-nitropropene is optimized using the
B3LYP density functional theory (DFT) method with the 6-311G(2d,d,p) basis set.

e Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to
confirm the optimized structure as a true minimum on the potential energy surface (no
imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and
thermal corrections.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., CCSD(T) and MP4SDQ) with various basis sets.

o Extrapolation to the Complete Basis Set Limit: The energies are extrapolated to the complete
basis set limit to obtain a highly accurate electronic energy.

o Final Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated
using the atomization method, where the computed enthalpy of atomization is combined with
the experimental enthalpies of formation of the constituent atoms in their standard states.
The standard entropy and heat capacity are calculated from the vibrational frequencies and
molecular structure using standard statistical mechanics formulas.
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Computational Workflow (CBS-QB3)
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¢ To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of 1-Nitropropene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615415#thermodynamic-properties-of-1-
nitropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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